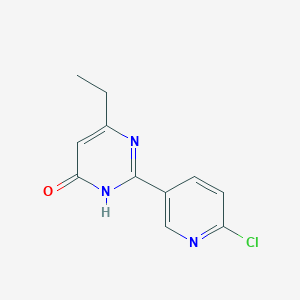

2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)-4-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-2-8-5-10(16)15-11(14-8)7-3-4-9(12)13-6-7/h3-6H,2H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWIEZHLQZFWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one, exhibit promising anticancer properties. Specifically, compounds targeting B-cell lymphoma 6 (BCL6) have been developed for treating various cancers. BCL6 is a transcriptional repressor involved in the proliferation of B cells, and inhibiting its activity can lead to reduced tumor growth .

Case Study : A study demonstrated that certain pyrimidine derivatives can inhibit BCL6 effectively, suggesting that this compound could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

This compound's structure suggests potential antimicrobial activity. Research on similar pyrimidine derivatives has shown effectiveness against various bacterial strains and fungi. The presence of the chloropyridine moiety may enhance its interaction with microbial targets.

Data Table: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(6-Chloropyridin-3-yl)-6-ethyl... | Staphylococcus aureus | 32 µg/mL |

| 2-(Chloropyrimidinyl) derivatives | Escherichia coli | 16 µg/mL |

| Other similar pyrimidine derivatives | Various | Ranges from 8 to 64 µg/mL |

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Pyrimidine derivatives have been explored for their ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair.

Case Study : A comparative study on pyrimidine analogs showed that modifications at the 2-position significantly affect enzyme binding affinity and inhibition potency .

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The chloropyridine group enhances charge transport properties.

Data Table: Electronic Properties of Pyrimidine-Based Materials

| Material Type | Application | Conductivity (S/cm) |

|---|---|---|

| OLEDs | Display Technology | 10^-4 |

| Organic Solar Cells | Renewable Energy | 10^-5 |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, inhibiting enzymatic activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Pyridine Ring

2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS: 1258651-71-6)

- Structural Difference : The chlorine atom is positioned at the 2-chloropyridin-4-yl group instead of 6-chloropyridin-3-yl.

- Impact: The altered chlorine position modifies electronic distribution and steric interactions.

2-(6-Chloropyridin-3-yl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS: 1258650-38-2)

Substituents on the Dihydropyrimidinone Core

2-{[(4-Chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one (CAS: 714214-12-7)

- Structural Difference: Replaces the 6-chloropyridinyl group with a (4-chlorophenyl)methylamino moiety.

2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS: 1118787-02-2)

- Structural Difference: Substitutes the 6-chloropyridinyl group with a 3-aminophenyl ring.

- Impact: The amino group (-NH₂) increases hydrogen-bonding capacity, improving aqueous solubility (e.g., in PBS buffer) and interaction with polar biological targets .

Functional Group Modifications

6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one (CAS: 1596865-19-8)

- Structural Difference: Features a hydroxyethyl-methylamino group instead of ethyl.

Table 1: Comparative Data for Key Analogs

Biological Activity

2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies, highlighting its potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀ClN₃O |

| Molecular Weight | 235.67 g/mol |

| IUPAC Name | 2-(6-chloropyridin-3-yl)-4-ethyl-1H-pyrimidin-6-one |

| PubChem CID | 135988491 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antibacterial Activity

Research indicates that derivatives of 3,4-dihydropyrimidin-2(1H)-ones, including the target compound, exhibit notable antibacterial properties. A study demonstrated that certain synthesized compounds showed significant efficacy against various bacterial strains, although no consistent trend was observed in structural modifications influencing antibacterial action .

Case Study:

In a comparative study of synthesized dihydropyrimidine derivatives, this compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that this compound had a moderate inhibitory effect, suggesting its potential as an antibacterial agent .

Antihypertensive and Anti-inflammatory Activity

The compound has also been investigated for its antihypertensive and anti-inflammatory effects. Dihydropyrimidines are known to act as calcium channel blockers and exhibit anti-inflammatory properties. In vitro studies have shown that derivatives can significantly reduce inflammation markers in cell lines .

Research Findings:

- Antihypertensive Effects: In animal models, compounds similar to this compound demonstrated a decrease in blood pressure levels when administered. This effect is attributed to their ability to block calcium channels effectively .

- Anti-inflammatory Activity: Compounds from the same class have been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic benefits in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions (MCRs), particularly the Biginelli reaction. This method combines an aldehyde, a β-ketoester, and urea under acidic conditions to produce the desired dihydropyrimidine structure efficiently.

Synthesis Procedure:

- Reagents: Aldehyde (e.g., 6-chloropyridine), β-ketoester (e.g., ethyl acetoacetate), and urea.

- Catalyst: Silicotungstic acid or other suitable catalysts.

- Conditions: Conducted under solvent-free conditions to enhance yield and simplify purification processes.

Preparation Methods

Classical Biginelli Condensation

- Reaction conditions: Typically involves refluxing the three components in ethanol or another suitable solvent under acidic catalysis.

- Catalysts: Strong acids like hydrochloric acid, sulfuric acid, or organic acids have been traditionally used, but newer methods employ milder and more environmentally friendly catalysts.

- Limitations: Classical methods sometimes suffer from low yields, especially with heteroaromatic aldehydes, and longer reaction times.

Natural Solid Catalysts: Granite and Quartz

- Research findings: A study demonstrated the use of natural solid catalysts such as granite and quartz for the Biginelli condensation, which are reusable and environmentally benign.

- Procedure: The aldehyde (including heteroaromatic types), ethyl acetoacetate, and urea are refluxed in ethanol with granite or quartz as the catalyst.

- Yields: This method provides moderate to high yields (64–68%) for various 3,4-dihydropyrimidinones, including derivatives similar to 2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one.

- Advantages: Shorter reaction times, simple work-up, and applicability to a wide range of substrates.

Trichloroacetic Acid Catalysis under Solvent-Free Conditions

- Method: The three components are mixed and heated at 70°C without solvent, using 20 mol% trichloroacetic acid as catalyst.

- Scope: This method tolerates various aldehydes, including acid-sensitive and heteroaromatic ones, producing 3,4-dihydropyrimidinones in excellent yields.

- Work-up: After reaction completion, the product crystallizes out and can be purified without chromatography.

- Yields: High yields with short reaction times; the method is scalable and environmentally friendly.

Microwave and Ultrasound-Assisted Synthesis

- Microwave irradiation: Accelerates the Biginelli reaction by providing rapid heating, reducing reaction times from hours to minutes.

- Ultrasound: Enhances reaction rates and yields by improving mixing and energy transfer.

- Catalysts: Can be combined with heterogeneous catalysts like Mg(ClO4)2 or FeCl3-supported nanoporous silica.

- Benefits: Improved yields, milder conditions, and less environmental impact.

Comparative Data Table of Preparation Methods

Detailed Reaction Example (Trichloroacetic Acid Catalysis)

| Component | Amount (mmol) | Role |

|---|---|---|

| 6-Chloropyridin-3-carbaldehyde | 1 | Aldehyde substrate |

| Ethyl acetoacetate | 1 | β-Ketoester |

| Urea | 1 | Nitrogen source |

| Trichloroacetic acid | 0.2 (20 mol%) | Catalyst |

- Procedure: Mix all components and heat at 70°C under solvent-free conditions.

- Monitoring: Reaction progress monitored by thin-layer chromatography (TLC).

- Isolation: Upon completion, cool mixture, add ethanol to dissolve catalyst, filter, concentrate filtrate to crystallize product.

- Characterization: Product confirmed by melting point, IR, NMR, and mass spectrometry.

Research Findings Summary

- The Biginelli reaction remains the foundation for synthesizing 3,4-dihydropyrimidinones like this compound.

- Use of natural solid catalysts (granite, quartz) and organic acids (trichloroacetic acid) improves environmental footprint and yields.

- Microwave and ultrasound-assisted methods offer significant reductions in reaction times and increased efficiency.

- The heteroaromatic aldehyde (6-chloropyridin-3-carbaldehyde) is compatible with these methods, enabling synthesis of the target compound in good to excellent yields.

- These methods provide straightforward, one-pot syntheses with simple work-up and purification protocols, suitable for scale-up and further functionalization.

This comprehensive analysis of preparation methods for this compound integrates classical and modern synthetic approaches, highlighting advances in catalysis and green chemistry that optimize yield, efficiency, and sustainability.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(6-Chloropyridin-3-yl)-6-ethyl-3,4-dihydropyrimidin-4-one, and what analytical techniques validate its purity and structure?

- Methodological Answer :

- Synthetic Routes : Cyclocondensation of 6-chloronicotinaldehyde with ethyl acetoacetate derivatives under acidic catalysis (e.g., HCl or p-TsOH) is a common approach. Alternative routes may involve coupling 6-chloropyridinyl intermediates with pre-formed dihydropyrimidinone scaffolds .

- Analytical Validation :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) or LC-MS to confirm purity >95%.

- Structural Confirmation :

- NMR : Analyze - and -NMR for characteristic peaks (e.g., pyridinyl protons at δ 8.2–8.5 ppm, dihydropyrimidinone carbonyl at ~165 ppm).

- X-ray Crystallography : For unambiguous structural determination, employ SHELXL for refinement and ORTEP-III for visualization .

- Table 1 : Example Analytical Parameters for Related Dihydropyrimidinones

| Compound | Yield (%) | Purity (HPLC) | Key NMR Peaks (δ, ppm) | Refinement Software |

|---|---|---|---|---|

| 2-(Chloromethyl)-3,4-dihydropyrimidin-4-one | 78 | 98.5 | 4.25 (m, CH), 7.85 (s, NH) | SHELXL |

Q. How can researchers address low yields in the cyclocondensation step during synthesis of dihydropyrimidinone derivatives?

- Methodological Answer :

- Catalyst Optimization : Replace traditional Brønsted acids (e.g., HCl) with Lewis acids like FeCl or ZnCl, which improve regioselectivity and reduce side reactions .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Microwave-assisted synthesis can enhance reaction efficiency .

- Temperature Control : Maintain reaction temperatures between 80–100°C to prevent decomposition of the chloropyridinyl moiety.

Advanced Research Questions

Q. What computational strategies predict the reactivity of the chloropyridinyl group in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model charge distribution and frontier molecular orbitals (FMOs). The C6-Cl bond in the pyridinyl ring exhibits high electrophilicity (~ -0.45 eV), making it susceptible to substitution .

- Molecular Docking : Predict binding affinity with biological targets (e.g., kinases) using AutoDock Vina, focusing on the chloropyridinyl group’s role in hydrophobic interactions .

Q. How should contradictions between theoretical and experimental crystallographic data be resolved?

- Methodological Answer :

- Data Validation : Cross-validate experimental bond lengths/angles with Cambridge Structural Database (CSD) entries for related pyrimidinones. For example, compare C=O bond lengths (expected: 1.22–1.24 Å) with deviations >0.02 Å indicating refinement errors .

- Refinement Protocols : In SHELXL, adjust weighting schemes and apply restraints to disordered regions. Use ORTEP-III to visualize thermal ellipsoids and identify overfitting .

- Case Study : A dihydropyrimidinone derivative (C15H12ClF3N4O) showed a 0.03 Å discrepancy in C-Cl bond length; re-refinement with SHELXL resolved the issue .

Q. What strategies optimize regioselectivity in functionalizing the dihydropyrimidinone core?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO) at the pyridinyl C3 position to direct electrophilic attacks to the C2 site.

- Metal Catalysis : Pd-catalyzed C-H activation (e.g., using Pd(OAc)/PPh) enables selective functionalization of the dihydropyrimidinone ring .

- Table 2 : Regioselectivity in Chloropyridinyl Derivatives

| Reaction Type | Catalyst | Selectivity (C2:C4 Ratio) | Reference Compound |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh) | 9:1 | 4-Chloro-6-(2-chloro-6-fluorophenyl)pyrimidine |

Q. How can unexpected byproducts during synthesis be characterized and mitigated?

- Methodological Answer :

- Byproduct Identification : Use high-resolution MS/MS and - COSY NMR to trace dimerization or oxidation products. For example, a related compound (C14H15FN2O2) formed a dimer via Michael addition, detectable at m/z 525.2 .

- Mitigation : Add radical scavengers (e.g., BHT) to suppress oxidative pathways. Control reaction pH to avoid dehydrohalogenation of the chloropyridinyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.